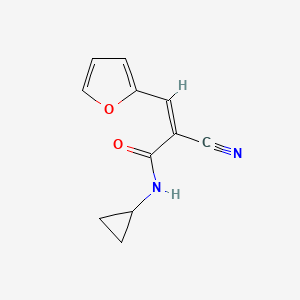
5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The difluoromethyl group (-CF2H) is a functional group in organic chemistry that contains two fluorine atoms and one hydrogen atom attached to a carbon atom . It’s worth noting that difluoromethyl groups have been used in the development of pharmaceuticals due to their ability to modify the chemical properties of drug molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of pyrazole derivatives often involves the reaction of 1,3-diketones with hydrazines . Difluoromethylation processes, which could potentially be used to introduce the difluoromethyl group into the molecule, have seen significant advances in recent years .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring substituted with a phenyl group at the 1-position and a difluoromethyl group at the 5-position. The amine group would be attached to the 4-position of the pyrazole ring .Scientific Research Applications
Synthesis and Characterization
5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride is a part of the pyrazole family, known for its significant biological activities. Research has demonstrated the synthesis and characterization of various pyrazole derivatives. For instance, Xu Li-feng (2011) reported the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidines, highlighting the complex synthesis processes involved and the importance of structural characterization through IR and 1H NMR techniques (Xu Li-feng, 2011).
Structural Analysis and Mechanism Investigation
Structural tautomerism is a key aspect in the study of pyrazole derivatives. Research by Amarasekara et al. (2009) delved into the structural tautomerism of 4-acylpyrazolone Schiff bases, using comprehensive NMR spectroscopic methods and crystallography to understand the stability of these compounds in different states (Amarasekara et al., 2009). Additionally, Liu et al. (2013) provided insights into the crystal structure of certain pyrazolo[3,4-b]pyridine derivatives, proposing a reaction mechanism for the interaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds (Liu et al., 2013).
Biological Applications and Medicinal Chemistry
The realm of medicinal chemistry has also seen the application of pyrazole derivatives. Compounds with a pyrazole core have been screened for anticancer activity against various cancer cell lines, demonstrating promising bioactivity at micro molar concentrations (Chavva et al., 2013). In the field of agriculture, derivatives of pyrazole, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have shown significant antifungal activity against phytopathogenic fungi, with some compounds outperforming established fungicides (Du et al., 2015).
Spectroscopic Studies and Theoretical Investigations
Spectroscopic and theoretical investigations are crucial for understanding the properties of pyrazole derivatives. Özkınalı et al. (2018) synthesized new pyrazole Schiff bases containing azo groups and characterized them using various spectroscopic methods. Theoretical calculations supported the experimental data, providing detailed insights into the structure and properties of these compounds (Özkınalı et al., 2018).
Material Science and Polymer Modification
In material science, poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels have been modified using amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. These modifications have improved the thermal stability of the polymers and showed promising antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Future Directions
The study of pyrazole derivatives and difluoromethylated compounds is an active area of research in medicinal chemistry. Future work could involve the synthesis of this compound and investigation of its biological activities. It could also involve the development of new synthetic methods for the preparation of this and related compounds .
properties
IUPAC Name |
5-(difluoromethyl)-1-phenylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3.ClH/c11-10(12)9-8(13)6-14-15(9)7-4-2-1-3-5-7;/h1-6,10H,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXCKKMLBAOGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909337-82-1 |
Source


|
| Record name | 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2811450.png)
![N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2811451.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide](/img/structure/B2811452.png)
![(3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2811454.png)



![(2S,3R)-3-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/no-structure.png)

![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2811464.png)


